

Application Notes and Protocols for the Synthesis of 3-Aminoisonicotinic Acid Derivatives

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Compound of Interest

Compound Name: 3-Aminoisonicotinic acid

Cat. No.: B021587

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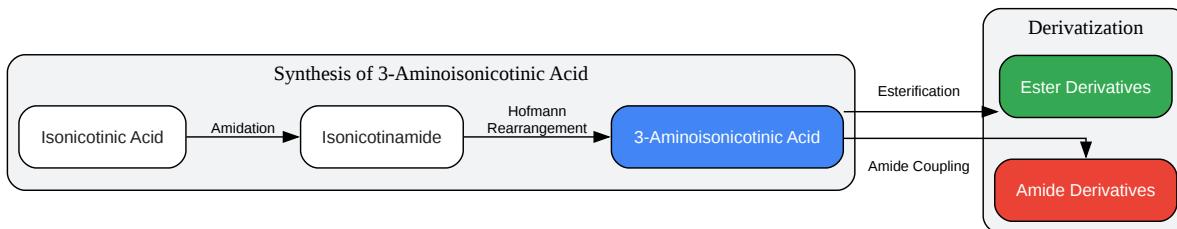
For Researchers, Scientists, and Drug Development Professionals

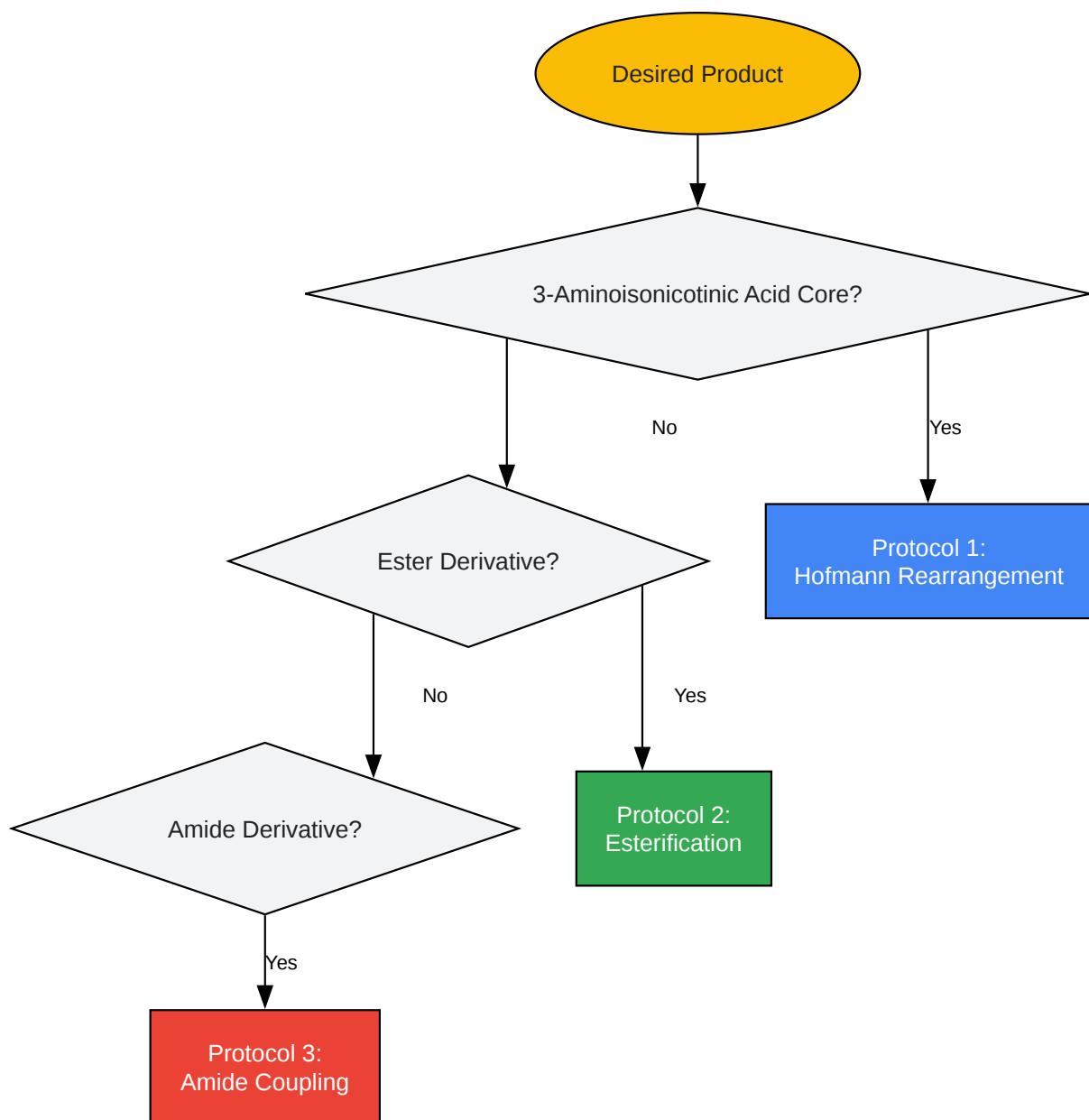
This document provides detailed protocols for the synthesis of **3-aminoisonicotinic acid** and its derivatives, which are valuable building blocks in pharmaceutical and chemical research.^[1] These compounds serve as key intermediates in the development of various therapeutic agents, including those for neurological disorders, tuberculosis, and cancer.^[1] The protocols outlined below are based on established synthetic methodologies, including the Hofmann rearrangement and direct amination, as well as subsequent derivatization through esterification and amide coupling.

Synthetic Strategies Overview

The synthesis of **3-aminoisonicotinic acid** derivatives can be approached through several strategic routes. A common method involves the Hofmann rearrangement of a primary amide, which results in an amine with one less carbon atom.^{[2][3][4]} This method is particularly useful for converting isonicotinamide derivatives to their corresponding 3-amino counterparts. Another approach is the direct amination of a halo-substituted isonicotinic acid precursor. Subsequent derivatization of the amino and carboxylic acid functional groups allows for the creation of a diverse library of compounds, such as esters and amides, which are crucial for structure-activity relationship (SAR) studies in drug discovery.^[5]

A generalized workflow for the synthesis and derivatization of **3-aminoisonicotinic acid** is presented below.



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